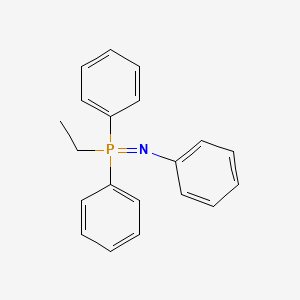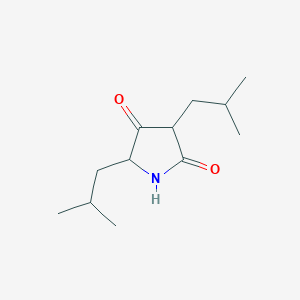
3,5-Diisobutylpyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diisobutylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisobutylpyrrolidine-2,4-dione can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method involves the rearrangement of 3-substituted coumarins to form 3,4-disubstituted pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diisobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Diisobutylpyrrolidine-2,4-dione has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Diisobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various cellular responses, including inhibition of microbial growth, modulation of immune responses, and alteration of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3,5-Diisobutylpyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A closely related compound with similar biological activities but different substitution patterns.
Tetramic acid derivatives: Compounds with a similar pyrrolidine-2,4-dione core structure but varying side chains and functional groups.
Proline derivatives: Compounds that share the pyrrolidine ring but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3,5-bis(2-methylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H21NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h7-10H,5-6H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
LHRNYUFQFHMAMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)C(NC1=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


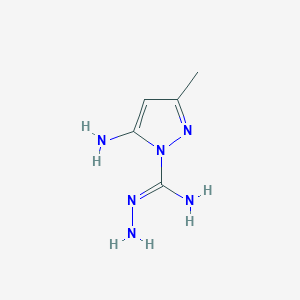
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
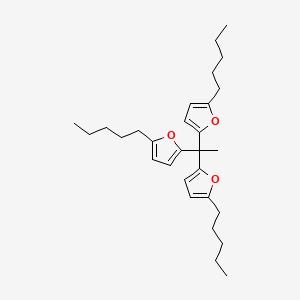
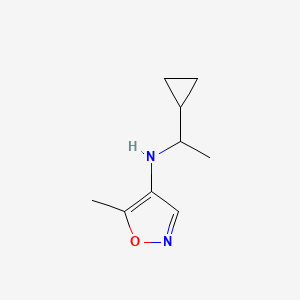
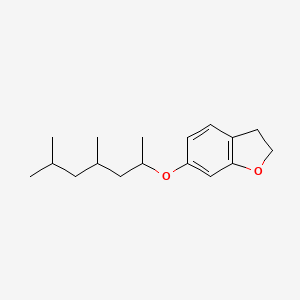
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)
![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
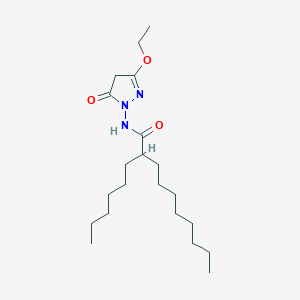
![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
